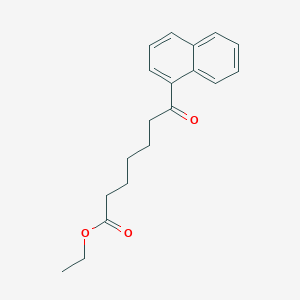

Ethyl 7-(1-naphthyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

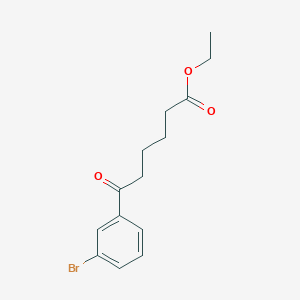

Ethyl 7-(1-naphthyl)-7-oxoheptanoate is a complex organic compound. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . It also has an ester functional group, which is characterized by a carbonyl adjacent to an ether group .

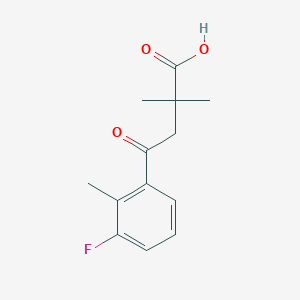

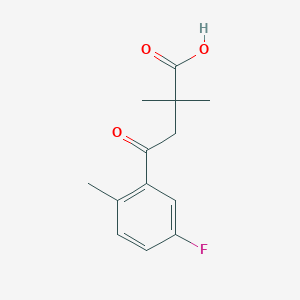

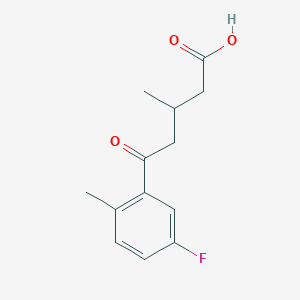

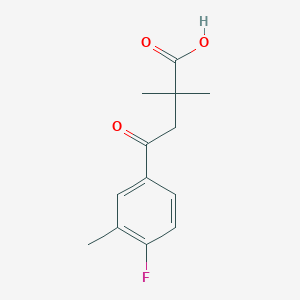

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings from the naphthyl group, the carbonyl group from the ester, and the long carbon chain . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction . The aromatic ring could participate in electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the aromatic ring and ester group would likely make it relatively polar. Its boiling and melting points would likely be higher than those of simpler organic compounds due to the increased molecular weight .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 7-(1-naphthyl)-7-oxoheptanoate and related compounds have been studied for their synthesis methods and chemical properties. For instance, the reaction of cycloheptanone with potassium persulfate in ethanol or methanol produces ethyl or methyl 7-hydroxyheptanoate, which can be converted into ethyl or methyl 7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).

- Other related studies have focused on photochemistry aspects, like examining the photochemical reactions of 2-(1-naphthyl)ethyl benzoates in various solvents, revealing interesting insights into intramolecular electron transfer mechanisms (Morley & Pincock, 2001).

Biological and Pharmacological Applications

- Compounds structurally similar to Ethyl 7-(1-naphthyl)-7-oxoheptanoate have been synthesized and investigated for their biological activities. For example, the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for naphthyridone derivatives, has been studied due to their broad spectrum of biological activity (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Material Science and Organic Synthesis

- In material science and organic synthesis, such compounds are explored for creating new molecular structures. For instance, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid has led to the synthesis of structurally unique compounds (Bergmann & Agranat, 1971).

Chemical Structure Analysis

- Studies on the crystal and molecular structure of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted to understand their molecular configurations and stability, which is crucial for their potential applications (Kaur et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-naphthalen-1-yl-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-2-22-19(21)14-5-3-4-13-18(20)17-12-8-10-15-9-6-7-11-16(15)17/h6-12H,2-5,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGAIQGJVRNCQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645604 |

Source

|

| Record name | Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(1-naphthyl)-7-oxoheptanoate | |

CAS RN |

898752-79-9 |

Source

|

| Record name | Ethyl ζ-oxo-1-naphthaleneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.